

An In-Depth Technical Guide to 2-Biphenyl Isothiocyanate (CAS 19394-61-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Biphenyl isothiocyanate*

Cat. No.: B091536

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenyl isothiocyanate, identified by CAS number 19394-61-7, is an aromatic organosulfur compound featuring a biphenyl moiety attached to the isothiocyanate (-N=C=S) functional group.^[1] This functional group makes it a versatile reagent in organic synthesis and a valuable tool in chemical biology and drug discovery. The isothiocyanate group is a potent electrophile, readily reacting with nucleophiles such as amines and thiols, which allows for its use in bioconjugation, proteomics research, and as a scaffold for synthesizing various heterocyclic compounds.^{[2][3][4]}

Like other isothiocyanates found in cruciferous vegetables, which are known for their chemopreventive and therapeutic properties, **2-biphenyl isothiocyanate** holds potential for biological activity.^{[5][6]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, potential applications, and safety protocols, intended for professionals in research and development.

Physicochemical and Calculated Properties

The fundamental properties of **2-Biphenyl isothiocyanate** are summarized below. Physical properties are derived from supplier data, while thermochemical properties are based on computational models.

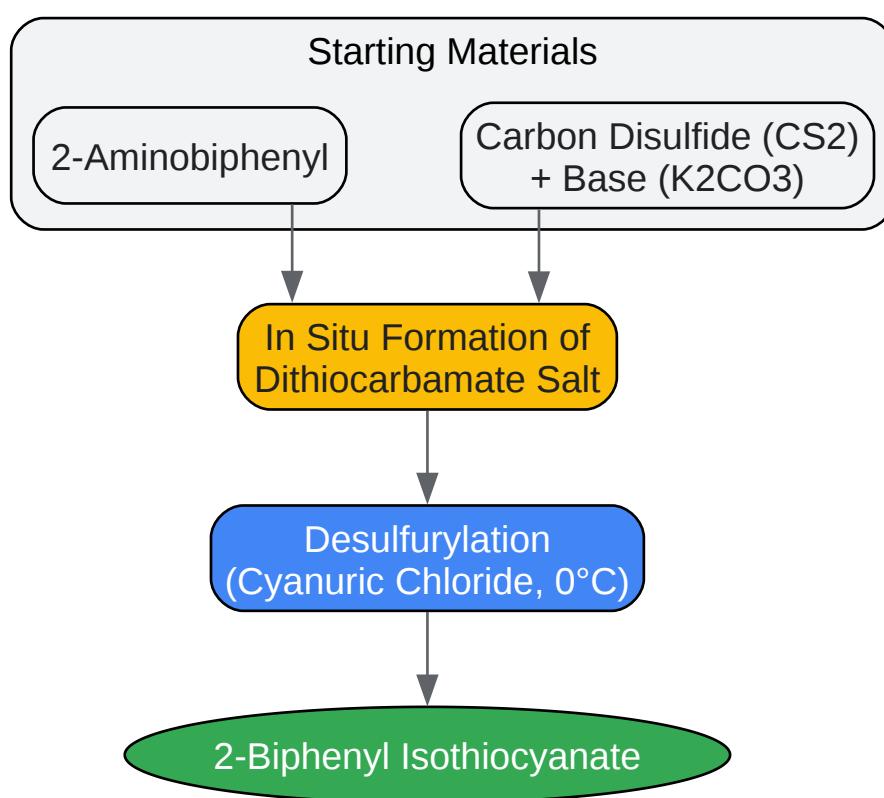
Property	Value	Source(s)
Identifiers		
CAS Number	19394-61-7	[1] [2] [7] [8] [9]
Molecular Formula	C ₁₃ H ₉ NS	[1] [2] [7]
Molecular Weight	211.28 g/mol	[1] [2] [7] [8] [9]
InChI Key	OAYSYSIGKCDBKZ- UHFFFAOYSA-N	[1] [7]
Canonical SMILES	C1=CC=C(C=C1)C2=CC=CC= C2N=C=S	[1]
Physical Properties		
Appearance	Liquid or Off-white to light yellow powder	[7] [10]
Purity	≥95-98%	[7] [9] [10]
Relative Density	1.17	[7]
Calculated Properties		
Normal Boiling Point (T _{boil})	701.13 K	[8]
logP (Octanol/Water)	4.088	[8]
Water Solubility (log ₁₀ WS)	-4.99 mol/L	[8]
Topological Polar Surface Area	44.4 Å ²	[1]
Rotatable Bond Count	2	[1]

Synthesis and Manufacturing

The most prevalent method for synthesizing isothiocyanates involves the desulfurization of dithiocarbamate salts, which are formed from the corresponding primary amines.[\[5\]](#)[\[11\]](#) This approach avoids the use of highly toxic reagents like thiophosgene.[\[12\]](#)[\[13\]](#)

Experimental Protocol: One-Pot Synthesis from 2-Aminobiphenyl

This protocol is adapted from a general method for synthesizing isothiocyanates from primary amines in aqueous conditions using carbon disulfide and cyanuric chloride (TCT) as the desulfurizing agent.[\[12\]](#)


Materials:

- 2-Aminobiphenyl
- Carbon Disulfide (CS_2)
- Potassium Carbonate (K_2CO_3)
- Cyanuric Chloride (TCT)
- Dichloromethane (CH_2Cl_2)
- 6 N Sodium Hydroxide (NaOH)
- Deionized Water

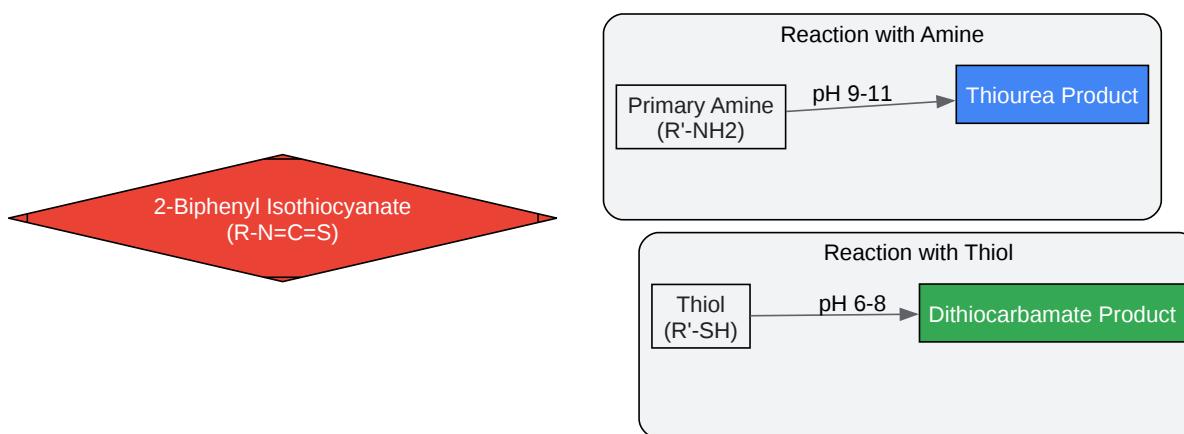
Procedure:

- In a reaction vessel, dissolve 2-aminobiphenyl (1 equivalent) and potassium carbonate (2 equivalents) in a mixture of water and CH_2Cl_2 .
- Add carbon disulfide (1.2 equivalents) to the mixture at room temperature and stir vigorously. Monitor the reaction by HPLC or TLC until the starting amine is completely consumed, indicating the formation of the dithiocarbamate salt.[\[12\]](#)
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of cyanuric chloride (0.5 equivalents) in CH_2Cl_2 dropwise to the cooled mixture.
- Continue stirring for 30-60 minutes at 0 °C.

- Basify the mixture to a pH >11 by adding 6 N NaOH solution, which helps in the work-up process by dissolving by-products.[12][13]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with CH_2Cl_2 .
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **2-biphenyl isothiocyanate**.
- Purify the product via column chromatography if necessary.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-Biphenyl Isothiocyanate**.


Chemical Reactivity and Mechanisms

The reactivity of **2-biphenyl isothiocyanate** is dominated by the electrophilic carbon atom of the -N=C=S group. It serves as a target for a wide range of nucleophiles.

Key Reactions:

- Reaction with Amines: Primary and secondary amines attack the central carbon to form substituted thiourea derivatives. This reaction is fundamental to its use as a building block in medicinal chemistry.
- Reaction with Thiols: Thiol groups, such as those on cysteine residues in proteins, react to form dithiocarbamate linkages.^[4] This reaction is crucial for protein labeling and proteomics applications.

The reaction selectivity is highly pH-dependent. Reaction with thiols is favored under neutral to slightly acidic conditions (pH 6-8), whereas reaction with amines is favored under alkaline conditions (pH 9-11).^[4]

[Click to download full resolution via product page](#)

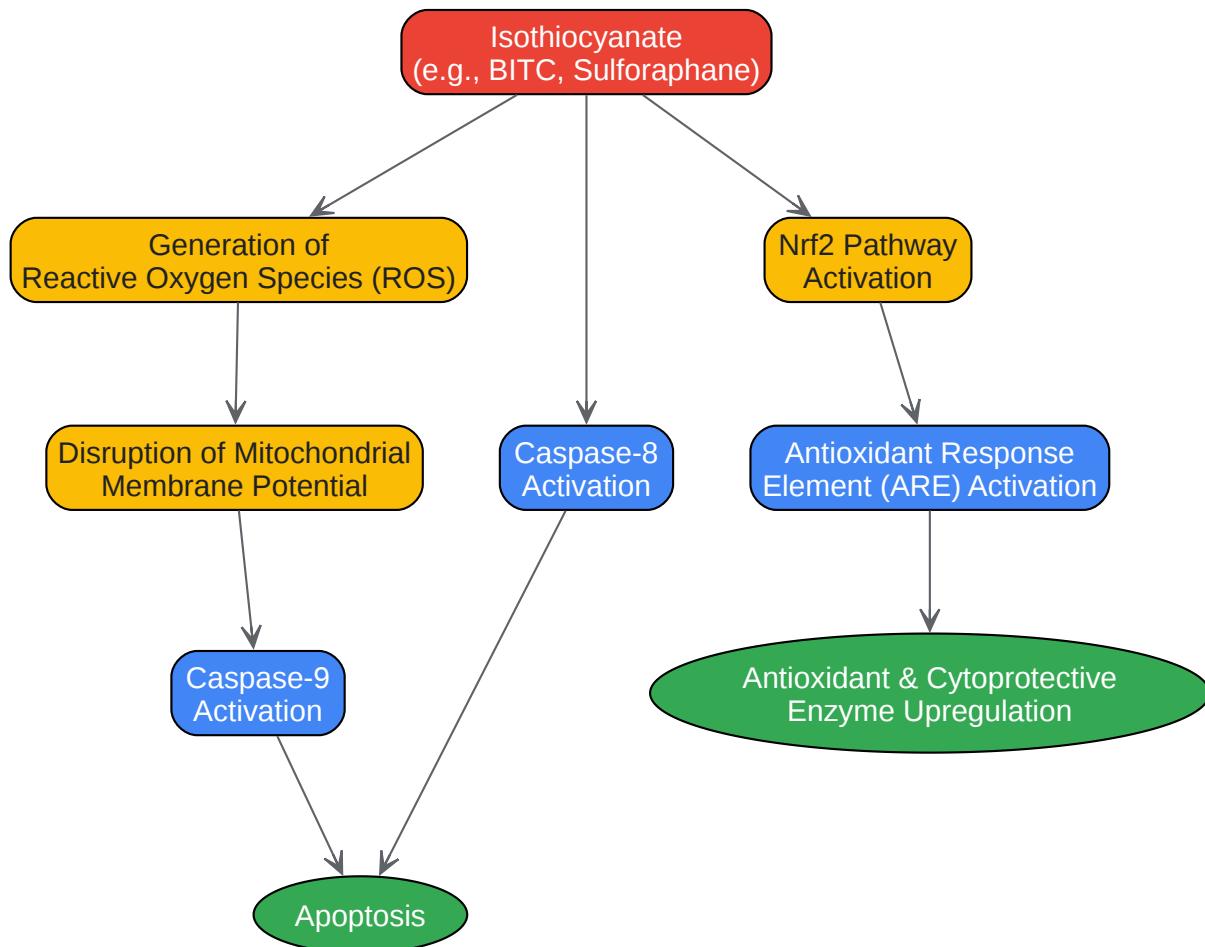
Caption: pH-dependent reactivity of isothiocyanates with nucleophiles.

Experimental Protocol: Competitive Reactivity Study by HPLC

This method allows for the comparison of reactivity between two different isothiocyanates (e.g., an aromatic vs. an aliphatic one) towards a single nucleophile.[\[3\]](#)

Materials:

- **2-Biphenyl isothiocyanate**
- A second isothiocyanate for comparison (e.g., benzyl isothiocyanate)
- Nucleophile (e.g., n-butylamine)
- Reaction solvent (e.g., acetonitrile)
- HPLC system with a UV detector and a C18 reverse-phase column
- Mobile phase (e.g., acetonitrile/water gradient)


Procedure:

- Reaction Setup: Prepare a solution in acetonitrile containing equimolar amounts of **2-biphenyl isothiocyanate** and the second isothiocyanate.
- Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents relative to the total isothiocyanates).
- Allow the reaction to proceed to completion at a controlled temperature (e.g., 25 °C).
- HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system.
- Separate the unreacted starting materials and the two corresponding thiourea products using a suitable gradient elution program.
- Quantification: Identify the peaks for the two thiourea products based on retention times of previously injected standards.
- Integrate the peak areas of the two product peaks. The ratio of the areas directly reflects the relative reactivity of the two isothiocyanates toward the nucleophile.[\[3\]](#)

Applications in Research and Drug Development

While specific applications for **2-biphenyl isothiocyanate** are not extensively documented, its utility can be inferred from the well-established roles of the isothiocyanate functional group.

- Synthetic Intermediate: It serves as a key intermediate for synthesizing pharmaceutical compounds, particularly those containing thiourea or heterocyclic motifs.[10][12]
- Bioconjugation and Labeling: The reactivity of the isothiocyanate group towards amine and thiol groups of amino acids makes it suitable for labeling proteins and peptides, for example, with fluorescent tags for diagnostic or imaging purposes.[4]
- Potential Therapeutic Agent: Isothiocyanates as a class exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][14][15] Compounds like benzyl isothiocyanate (BITC) and sulforaphane are known to induce apoptosis, promote cell cycle arrest, and inhibit metastasis in cancer cells.[6][16][17] These effects are often mediated by the modulation of key signaling pathways.[15][18] Although **2-biphenyl isothiocyanate** itself has not been studied in detail, it is a candidate for possessing similar biological activities.

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathways modulated by isothiocyanates.[6][16][19]

Safety and Handling

2-Biphenyl isothiocyanate is classified as an irritant. Proper safety precautions are mandatory during handling.

Hazard Identification	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[7]
Signal Word	Warning	[7] [9]
Hazard Statements	H315: Causes skin irritation.	[7]
May cause respiratory irritation.	[20]	
May cause serious eye irritation.	[20]	
May cause allergy or asthma symptoms or breathing difficulties if inhaled.	[20] [21]	

Precautionary Measures (P-Statements)

Prevention

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.[\[1\]](#)[\[7\]](#)

P264: Wash skin thoroughly after handling.[\[1\]](#)

P271: Use only outdoors or in a well-ventilated
area.[\[1\]](#)

P280: Wear protective gloves/protective
clothing/eye protection/face protection.[\[1\]](#)

Response

P302+P352: IF ON SKIN: Wash with plenty of
water.[\[1\]](#)

P304+P340: IF INHALED: Remove person to
fresh air and keep comfortable for breathing.[\[1\]](#)

P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to
do. Continue rinsing.[\[1\]](#)

P332+P313: If skin irritation occurs: Get medical
advice/attention.[\[1\]](#)

Storage

P403+P233: Store in a well-ventilated place.
Keep container tightly closed.[\[1\]](#)

P405: Store locked up.[\[1\]](#)

Disposal

P501: Dispose of contents/container to an
approved waste disposal plant.

Conclusion

2-Biphenyl isothiocyanate is a valuable chemical entity with significant potential in synthetic chemistry and biomedical research. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, allows for predictable and useful transformations, including the synthesis of complex molecules and the conjugation to biomolecules. While its specific biological profile

requires further investigation, the known activities of related isothiocyanates suggest it may be a promising candidate for drug discovery efforts. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-Biphenylisothiocyanate (CAS 19394-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. aboundchem.com [aboundchem.com]
- 10. jieheng.lookchem.com [jieheng.lookchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbijournal.com [cbijournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC

[pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Biphenyl Isothiocyanate (CAS 19394-61-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091536#2-biphenyl-isothiocyanate-cas-number-19394-61-7\]](https://www.benchchem.com/product/b091536#2-biphenyl-isothiocyanate-cas-number-19394-61-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com